molecular formula C8H9N5O2 B6171170 methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2368239-42-1

methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B6171170
CAS RN: 2368239-42-1
M. Wt: 207.2
InChI Key:
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Description

Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (MAMTPC) is an organic compound that is widely used in scientific research. It has a wide range of applications, from chemical synthesis to biochemical and physiological studies. MAMTPC is a versatile compound that can be used in a variety of laboratory experiments.

Scientific Research Applications

Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research, including chemical synthesis, biochemical and physiological studies, and drug development. It has been used in the synthesis of various pharmaceuticals, including antibiotics and antifungals. In addition, methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been used in the study of enzymes and other proteins, as well as in the development of novel drugs.

Mechanism of Action

Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate acts as a chelating agent, forming a complex with metal ions and other molecules. This complex is then able to bind to specific proteins and enzymes, allowing for the study of their structure and function. methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate also acts as an inhibitor of enzymes, preventing them from catalyzing certain reactions.
Biochemical and Physiological Effects
methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. In addition, methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been found to have an effect on the expression of certain genes, as well as on the activity of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. In addition, methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a versatile compound that can be used in a variety of applications. However, there are some limitations to the use of methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate in laboratory experiments. For example, it is not a very stable compound, and it can be easily degraded by light and heat.

Future Directions

Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of potential applications in scientific research. It has been used in the study of enzymes and other proteins, as well as in the development of novel drugs. Additionally, methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could be used to study the structure and function of other proteins and enzymes, as well as to develop more effective inhibitors of enzymes. In addition, methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could be used to study the effects of various hormones and neurotransmitters on gene expression. Finally, methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could be used to develop new methods of drug delivery, as well as to develop new compounds with therapeutic applications.

Synthesis Methods

Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be synthesized using a number of different methods. The most common method is by reacting 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid with methyl amine. This reaction yields methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate as the product. Other methods of synthesis include the reaction of 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid with an alkyl halide, or the reaction of 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid with an alkyl sulfonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of 5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid with methylamine followed by esterification with methanol.", "Starting Materials": [ "5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid", "Methylamine", "Methanol" ], "Reaction": [ "Step 1: 5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is dissolved in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).", "Step 2: Methylamine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then heated to reflux for several hours to complete the reaction.", "Step 4: The reaction mixture is cooled and the resulting solid is filtered and washed with a suitable solvent such as ethanol or water.", "Step 5: The solid is then dissolved in a suitable solvent such as dichloromethane or ethyl acetate.", "Step 6: Methanol is added to the solution and the resulting mixture is stirred at room temperature for several hours.", "Step 7: The reaction mixture is then heated to reflux for several hours to complete the esterification reaction.", "Step 8: The reaction mixture is cooled and the resulting solid is filtered and washed with a suitable solvent such as ethanol or water.", "Step 9: The solid is then dried under vacuum to obtain the final product, methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate." ] }

CAS RN

2368239-42-1

Product Name

methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Molecular Formula

C8H9N5O2

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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